rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.2]octan-2-yl]carbamate hydrochloride
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Overview
Description
rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[222]octan-2-yl]carbamate hydrochloride is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique bicyclic structure, which includes an aminobicyclo[222]octane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.2]octan-2-yl]carbamate hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the bicyclic core: The bicyclo[2.2.2]octane core is synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the amino group: The amino group is introduced via a reductive amination reaction.
Carbamate formation: The tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base.
Hydrochloride formation: The final hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.2]octan-2-yl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.2]octan-2-yl]carbamate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.2]octan-2-yl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octan-2-yl]carbamate
- tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.2]octan-2-yl]carbamate
Uniqueness
rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.2]octan-2-yl]carbamate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl N-[(1R,2R,4S,6S)-6-amino-2-bicyclo[2.2.2]octanyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-11-7-8-4-5-9(11)10(14)6-8;/h8-11H,4-7,14H2,1-3H3,(H,15,16);1H/t8-,9+,10-,11+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUVZIIHTJHLFQ-KESDUTQTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1C(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]2CC[C@@H]1[C@H](C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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